Sodium Carbonate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium carbonate can be synthesized through several methods, including the Solvay process, the Labnac process, the dual-process, and the electrolytic process . The Solvay process is the most widely used method, involving the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate, which is then heated to form this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Thermal Decomposition

Sodium bicarbonate decomposes upon heating to form sodium carbonate, releasing water and carbon dioxide:

This reaction is foundational in the Solvay process for Na₂CO₃ production . Above 400°C, anhydrous Na₂CO₃ remains stable up to its melting point of 851°C, beyond which it decomposes into sodium oxide and carbon dioxide:

.

Hydrolysis in Water

Aqueous solutions of Na₂CO₃ are alkaline (pH ≈ 11) due to hydrolysis:

This property makes it effective in water softening and pH regulation .

Reaction with Acids

Na₂CO₃ reacts with acids to produce CO₂ gas, water, and corresponding salts. For example, with hydrochloric acid:

Studies show that reactivity depends on acid strength and temperature. At 150–300°C, Na₂CO₃ reacts with SO₂ to form sodium sulfite (Na₂SO₃) :

Carbon Dioxide Absorption

Na₂CO₃ solutions absorb atmospheric CO₂, forming sodium bicarbonate:

This reaction is reversible and exploited in carbon capture technologies .

High-Temperature Reactions with Metal Oxides

Na₂CO₃ reacts with metal oxides at elevated temperatures, forming sodium salts and CO₂. Key examples include:

Chromium oxide (Cr₂O₃) exhibits the highest reactivity with Na₂CO₃, initiating reactions at 600°C, while Al₂O₃ and Fe₂O₃ require higher temperatures (≥800°C) .

Decarbonization with Borates

In borate autocausticizing processes, Na₂CO₃ reacts with sodium metaborate (NaBO₂) to form trisodium borate (Na₃BO₃):

This reversible reaction requires CO₂ removal for high conversion efficiency and is critical in paper industry chemical recovery .

Research Highlights

-

Reactivity with SO₂ : Na₂CO₃’s porous structure post-thermal activation enhances SO₂ sorption capacity by 13-fold compared to nonporous variants .

-

Refractory Corrosion : Chromium-containing refractors exhibit poor resistance to Na₂CO₃ due to low reaction initiation temperatures (600°C) .

-

Borate Interactions : Decarbonization reactions with NaBO₂ achieve 65% conversion in lab settings, requiring CO₂ scrubbing for industrial viability .

This synthesis underscores this compound’s multifaceted reactivity, underpinning its utility in industries ranging from glass manufacturing to environmental management.

Scientific Research Applications

Industrial Applications

Sodium carbonate is extensively used in water treatment processes to soften water by precipitating calcium and magnesium ions. This application is crucial in various industries, including textile and paper manufacturing, where hard water can adversely affect product quality.

Textile Industry

In textile processing, this compound acts as a pH regulator during dyeing. It helps fix dyes to fabrics, preventing fading and enhancing color vibrancy. Additionally, it is employed in the scouring and bleaching processes to remove impurities from raw textiles .

Food Industry Applications

This compound (E500) is utilized as a food additive for several purposes:

- pH Regulation: It helps maintain the acidity levels in products like wine and soft drinks.

- Leavening Agent: In baking, it reacts with acidic components to produce carbon dioxide, aiding dough rise .

pH Adjustment

This compound is used for pH correction in various applications, including municipal water systems. By increasing water alkalinity, it reduces corrosion in pipes and equipment .

Enhanced Oil Recovery

Recent studies have shown that this compound can improve phase behavior in surfactant formulations used for enhanced oil recovery. It increases salinity tolerance and broadens the active salinity window for surfactants, enhancing oil mobilization from reservoirs .

Analytical Chemistry

In food science, this compound is employed in antioxidant assays like the Folin-Ciocalteu assay, which requires an alkaline medium to react with phenolic compounds . Its role in maintaining alkaline conditions is essential for accurate measurements.

Behavioral Studies

Research has indicated this compound's unique taste properties compared to sodium chloride (NaCl), influencing behavioral studies in animal models regarding dietary preferences .

Case Studies

-

Glass Manufacturing Efficiency

A study demonstrated that incorporating this compound into the glass-making process significantly reduced energy consumption by lowering melting temperatures while maintaining product quality. -

Textile Dyeing Optimization

A case study in the textile industry highlighted how adjusting this compound concentrations during dyeing improved dye fixation rates by 30%, leading to better colorfastness. -

Oil Recovery Innovations

Experimental results from enhanced oil recovery projects showed that using this compound alongside surfactants reduced residual oil levels below 1% in core flood tests, showcasing its effectiveness in improving extraction methods .

Mechanism of Action

Sodium carbonate exerts its effects through its alkalinizing properties. When dissolved in water, it forms carbonic acid and sodium hydroxide. Sodium hydroxide, a strong base, neutralizes acids, making this compound an effective antacid . The compound also acts as a buffering agent, maintaining pH levels in various chemical and biological systems .

Comparison with Similar Compounds

Sodium Bicarbonate (NaHCO₃):

Potassium Carbonate (K₂CO₃): Used in the production of soap and glass.

Calcium Carbonate (CaCO₃): Commonly found in antacids and used in the production of cement and lime.

Uniqueness of Sodium Carbonate: this compound is unique due to its high solubility in water and its ability to form strong alkaline solutions. It is also less corrosive compared to sodium hydroxide, making it safer to handle .

Biological Activity

Sodium carbonate (Na₂CO₃), commonly known as soda ash or washing soda, is a versatile compound with various applications in biological and industrial fields. Its biological activity is primarily attributed to its alkalinizing properties, which influence pH levels in biological systems. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound dissociates in water to form carbonic acid and sodium ions, contributing to the regulation of pH levels in biological systems. It plays a crucial role in maintaining acid-base homeostasis, particularly in renal physiology and cellular processes. The compound enhances the activity of sodium/bicarbonate transporters, which are essential for bicarbonate reabsorption and acid overload removal from tissues such as the retina .

Biological Applications

-

Cell Culture and Protein Analysis :

- This compound extraction coupled with mass spectrometry (SCE-MS) has been utilized to analyze membrane-associated proteins in human cells. This method allows researchers to track changes in mitochondrial protein solubility and stability across different pH conditions, providing insights into mitochondrial function and disease mechanisms .

-

Bone Cement Development :

- Research indicates that this compound enhances the bioactivity of tricalcium silicate (Ca₃SiO₅) bone cements. In vitro studies demonstrated that cements prepared with this compound showed improved compressive strength and bioactivity when compared to traditional formulations. The setting time was significantly reduced, indicating potential for faster clinical applications in bone defect filling .

-

Toxicity Reduction in Herbal Extracts :

- A study on Tripterygium wilfordii extracts showed that using this compound for extraction significantly reduced cytotoxicity while preserving therapeutic efficacy. The therapeutic index was improved, indicating that this compound can be used to enhance the safety profile of certain herbal medicines .

Case Study 1: Enhanced Oil Recovery

This compound has been studied for its role in improving microemulsion phase behavior in enhanced oil recovery processes. Experiments showed that formulations containing this compound increased the tolerance of surfactants to calcium ions, optimizing salinity conditions for better oil recovery from reservoirs .

Case Study 2: Carbon Capture Technology

Recent advancements have incorporated this compound into hybrid materials for carbon dioxide capture from industrial emissions. These materials demonstrated high CO₂ capture efficiency and maintained performance over multiple regeneration cycles, showcasing this compound's potential in environmental applications .

Table 1: Bioactivity of this compound-Enhanced Bone Cement

| Concentration of Na₂CO₃ (wt%) | Initial Setting Time (min) | Final Setting Time (min) | Compressive Strength (MPa) |

|---|---|---|---|

| 0 | 90 | 180 | 3.0 |

| 10 | 70 | 120 | 4.0 |

| 15 | 50 | 90 | 4.5 |

| 20 | 30 | 60 | 5.0 |

| 25 | 20 | 45 | 5.1 |

Safety and Toxicity

This compound is generally regarded as safe for use in various applications; however, toxicity studies indicate that it can cause irritation at high concentrations. For instance, toxicity was observed at concentrations exceeding 1100 mg/ml without metabolic activation in E. coli tests . Nonetheless, it does not induce primary DNA damage under similar conditions.

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of sodium carbonate in experimental settings?

- Methodological Answer : Purity verification involves analytical techniques such as acidimetric titration (≥99.5% assay) and quantification of impurities (e.g., heavy metals, sulfates) via ICP-OES or gravimetric analysis. Loss on drying at 285°C (<1.0%) and solubility tests in water (<0.01% insoluble matter) are critical for validating hygroscopicity and reactivity .

Q. What are the standard methods for preparing this compound solutions with precise molarity?

- Methodological Answer : Accurately weigh anhydrous Na₂CO₃ using a calibrated balance, dissolve in deionized water, and standardize via titration against a strong acid (e.g., HCl) using phenolphthalein or methyl orange indicators. Ensure temperature control to minimize CO₂ absorption, which can alter pH .

Q. How does this compound function as a buffer in aqueous systems?

- Methodological Answer : Na₂CO₃ acts as a pH stabilizer in alkaline environments (pH ~11–12) by equilibrating with bicarbonate ions (HCO₃⁻) and CO₂. Buffering capacity is determined by the carbonate/bicarbonate ratio, which can be optimized using Henderson-Hasselbalch calculations and validated via pH titration curves .

Advanced Research Questions

Q. How can a factorial design optimize this compound’s role in soil stabilization experiments?

- Methodological Answer : A four-factor design (e.g., Na₂CO₃ concentration, curing time, temperature, soil type) identifies synergistic effects on compressive strength. Use ANOVA to analyze variance and response surface methodology (RSM) to model interactions. Replicate runs (n ≥ 3) reduce noise, as demonstrated in studies combining Na₂CO₃ with construction waste .

Q. What experimental approaches resolve contradictions in this compound’s thermal decomposition mechanisms?

- Methodological Answer : Conflicting decomposition temperatures (120–140°C vs. 851°C) arise from atmospheric conditions. Thermogravimetric analysis (TGA) under controlled CO₂ and moisture levels clarifies pathways: NaHCO₃ formation below 140°C vs. Na₂O production above 851°C. Gibbs free energy calculations (ΔG < 0) validate thermodynamic feasibility .

Q. How can Box-Behnken designs enhance this compound’s efficiency in uranium leaching processes?

- Methodological Answer : Optimize parameters (Na₂CO₃ concentration, leaching time, L/S ratio) using a face-centered composite design (FCCD). Validate via ICP-OES analysis of uranium recovery rates (94.2% ± 2%) and SEM/EDAX to confirm particle morphology changes. MINITAB software enables regression modeling and sensitivity analysis .

Q. What methodologies validate this compound’s catalytic efficiency in microwave-assisted organic synthesis?

- Methodological Answer : Orthogonal experimental designs (e.g., varying catalyst dosage, microwave power, radiation time) isolate optimal conditions. For acetylsalicylic acid synthesis, a 0.4 g Na₂CO₃ dosage at 400 W for 90 s maximizes yield (83.25%). Replicate trials (n = 3) and HPLC purity checks ensure reproducibility .

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in this compound’s assay results during stability studies?

- Methodological Answer : Address upward assay trends (e.g., batch inconsistencies) by verifying reference standards (e.g., anhydrous vs. trihydrate forms) and quantifying residual Na₂CO₃ via ion chromatography. Include loss-on-drying tests and control for CO₂ absorption during storage .

Q. What statistical tools are recommended for analyzing this compound’s role in acid-base titrations?

Properties

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

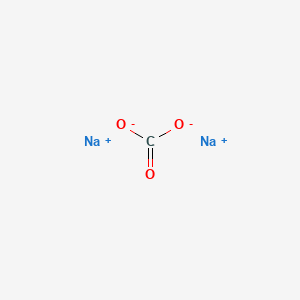

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2 | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.